Pigment Jaune 181

Vue d'ensemble

Description

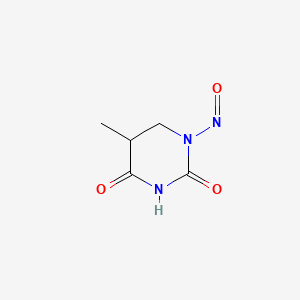

Pigment Yellow 181 (PY181) is a yellow azo dye used in a variety of applications. It is a common colorant for paints, inks, and plastics, and is also used in the food and pharmaceutical industries. PY181 is an azo dye derived from azo dyes and is a member of the azo dye family. It is a yellow powder with a purity of 98-99%. PY181 is highly soluble in water and has a melting point of around 300°C.

Applications De Recherche Scientifique

Comportements de Pigmentation dans les Solvants

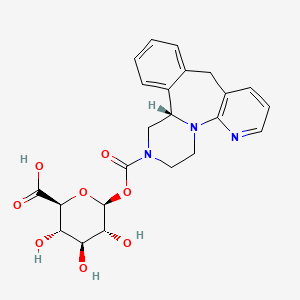

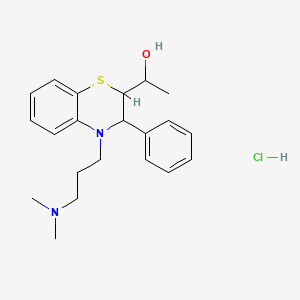

PY181: est largement étudié pour ses comportements de pigmentation dans divers solvants. L'effet du solvant sur le comportement de pigmentation est crucial pour obtenir les couleurs cibles dans les applications industrielles. Les recherches ont montré que les teintes de couleur obtenues dans différents solvants varient considérablement, avec des changements allant du jaune rougeâtre au jaune verdâtre. Ceci est attribué à la croissance de la cristallinité et de la taille des particules de PY181 pendant la pigmentation, ce qui explique la variation de la chromaticité {svg_1}.

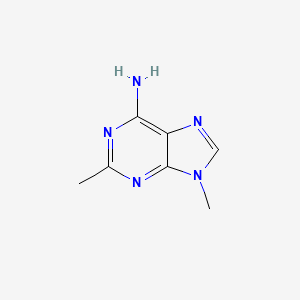

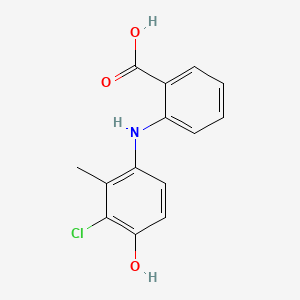

Applications d'Affichage Électrophoretique

Une nouvelle approche consiste à modifier les particules de PY181 pour une utilisation dans les affichages électrophoretiques (EPD). Les EPD sont un type de technologie d'affichage électronique de papier connue pour sa faible consommation d'énergie et son contraste élevé. Les particules de PY181 sont modifiées à l'aide d'un liquide ionique selon des méthodes sol-gel et de greffage afin d'améliorer leurs propriétés électrophoretiques. Cette modification entraîne un faible changement de couleur mais une luminosité accrue et une mobilité électrophoretique améliorée, ce qui rend le PY181 adapté aux applications EPD {svg_2}.

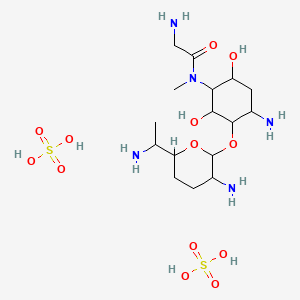

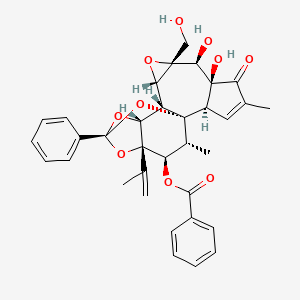

Études des Paramètres de Solubilité

Les paramètres de solubilité de Hansen (HSP) et la méthode de l'indice de polarité moléculaire (MPI) sont utilisés pour étudier le comportement de solubilité du PY181. Ces études aident à comprendre comment le comportement en suspension affecte le processus de dissolution-reprecipitation, ce qui est vital pour la production de pigments de haute qualité. Les solvants ayant de faibles différences de HSP par rapport au PY181 ont tendance à produire de meilleurs pigments, et la valeur du MPI influence la variation de couleur parmi les solvants ayant des paramètres de solubilité similaires {svg_3}.

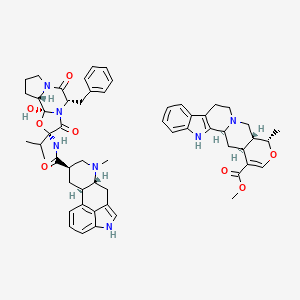

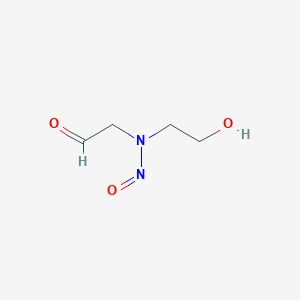

Techniques de Modification de Surface

La modification de surface des particules de PY181 est un autre domaine de recherche. En recouvrant la surface des particules de PY181 de microsphères de SiO2, les chercheurs ont pu améliorer les performances de ce pigment jaune organique. Cette méthode fournit une approche pratique pour améliorer les performances électrophoretiques des particules de pigment coloré, ce qui est difficile à réaliser directement avec un liquide ionique {svg_4}.

Analyse Colorimétrique

La colorimétrie est utilisée pour analyser les propriétés de couleur du PY181 dans diverses applications. Le modèle d'espace colorimétrique CIE Lab* est particulièrement utile à cet effet. Grâce à l'analyse colorimétrique, les teintes de couleur précises et les niveaux de luminosité peuvent être déterminés, ce qui est essentiel pour les applications qui nécessitent des spécifications de couleur spécifiques {svg_5}.

Synthèse de Pigments Organiques

Le PY181 est synthétisé comme un pigment organique pour remplacer certains pigments inorganiques en raison de sa faible toxicité, de sa couleur vive et de son haut pouvoir colorant. Le processus de synthèse implique souvent des méthodes de post-traitement telles que le chauffage dans l'eau ou des solvants organiques, le broyage par solvant ou le broyage à billes, qui sont essentielles pour obtenir les propriétés de couleur souhaitées {svg_6}.

Mécanisme D'action

Target of Action

Pigment Yellow 181, also known as C.I. Pigment Yellow 181, is an organic pigment that belongs to the chemical class of Benzimidazolone . It is primarily used in the coloring of various materials, including coatings, printing inks, and plastics . The primary targets of Pigment Yellow 181 are these materials that require coloration.

Mode of Action

The mode of action of Pigment Yellow 181 involves its interaction with the material it is intended to color. The pigment particles are mixed into the material, where they absorb certain wavelengths of light and reflect others. The reflected light is what we perceive as the color of the material. The specific color produced (in this case, a shade of yellow) is determined by the molecular structure of the pigment .

Biochemical Pathways

The pigmentation process in solvents is key to achieving the target colors . The solvent effect on the pigmentation behavior of similar pigments has been studied based on the Hansen solubility parameters (HSPs) and the molecular polarity index (MPI) method .

Pharmacokinetics

For example, it has a specific gravity of 1.35~1.55, a specific surface area of 2040 m²/g, and an average particle size of 300500 nm . These properties can influence how the pigment disperses in a material and its stability over time.

Result of Action

The result of Pigment Yellow 181’s action is the production of a specific color in the material it is added to. The final color is a result of the pigment’s interaction with light and its distribution within the material. The pigment is stable under heat up to 200℃ and has excellent lightfastness, meaning it retains its color well when exposed to light .

Action Environment

The action of Pigment Yellow 181 can be influenced by various environmental factors. For example, the choice of solvent can affect the pigmentation process and the final color produced . Additionally, the pigment demonstrates good resistance to various substances, including ethanol, ethyl acetate, and alkali . This makes it suitable for use in a variety of environments and applications.

Analyse Biochimique

Biochemical Properties

Pigment Yellow 181 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The pigment’s benzimidazolone structure allows it to form stable complexes with various biomolecules, influencing their activity and stability . For instance, Pigment Yellow 181 can interact with enzymes involved in oxidative stress responses, potentially modulating their activity and protecting cells from oxidative damage . Additionally, the pigment’s hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and protein function .

Cellular Effects

Pigment Yellow 181 has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . The pigment can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways . This modulation can lead to changes in gene expression, particularly in genes involved in stress responses and metabolic regulation . Furthermore, Pigment Yellow 181 can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, Pigment Yellow 181 exerts its effects through various binding interactions with biomolecules . The pigment can bind to specific sites on enzymes, either inhibiting or activating their activity . For example, Pigment Yellow 181 can inhibit the activity of certain oxidoreductases, reducing the production of reactive oxygen species and protecting cells from oxidative damage . Additionally, the pigment can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pigment Yellow 181 can change over time due to its stability and degradation properties . The pigment is generally stable under various conditions, but prolonged exposure to light and heat can lead to its degradation . This degradation can result in changes in the pigment’s biochemical properties and its effects on cellular function . Long-term studies have shown that Pigment Yellow 181 can have sustained effects on cellular processes, particularly in terms of its protective effects against oxidative stress .

Dosage Effects in Animal Models

The effects of Pigment Yellow 181 can vary with different dosages in animal models . At low doses, the pigment has been shown to have protective effects against oxidative stress and inflammation . At high doses, Pigment Yellow 181 can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

Pigment Yellow 181 is involved in various metabolic pathways, particularly those related to oxidative stress and lipid metabolism . The pigment can interact with enzymes such as oxidoreductases and lipases, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, particularly in pathways related to lipid peroxidation and antioxidant defense .

Transport and Distribution

Within cells and tissues, Pigment Yellow 181 is transported and distributed through interactions with specific transporters and binding proteins . The pigment can bind to lipid transport proteins, facilitating its integration into cellular membranes and its distribution within different cellular compartments . This distribution can affect the pigment’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

Pigment Yellow 181 is localized in various subcellular compartments, including the cytoplasm, mitochondria, and lipid membranes . The pigment’s localization is influenced by its hydrophobic nature and its interactions with specific targeting signals and post-translational modifications . This subcellular localization can affect the pigment’s activity and function, particularly in terms of its protective effects against oxidative stress and its modulation of cellular metabolism .

Propriétés

IUPAC Name |

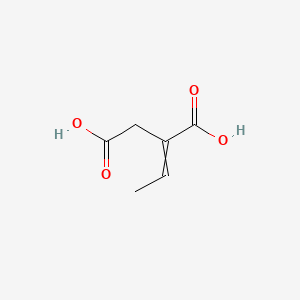

4-[[4-[[1,3-dioxo-1-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N7O5/c1-13(33)21(24(36)28-18-10-11-19-20(12-18)30-25(37)29-19)32-31-17-8-4-15(5-9-17)23(35)27-16-6-2-14(3-7-16)22(26)34/h2-12,21H,1H3,(H2,26,34)(H,27,35)(H,28,36)(H2,29,30,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMLTVJEYHGPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052486 | |

| Record name | C.I. Pigment Yellow 181 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74441-05-7 | |

| Record name | N-[4-(Aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74441-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-(aminocarbonyl)phenyl)-4-(2-(1-(((2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino)carbonyl)-2-oxopropyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074441057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-[4-(aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 181 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(aminocarbonyl)phenyl]-4-[[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

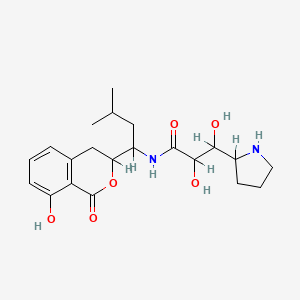

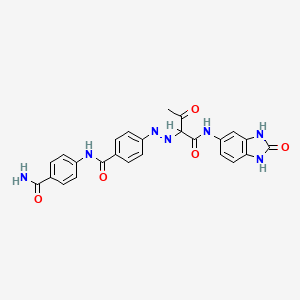

Q1: What is the chemical structure of Pigment Yellow 181 and what is known about its different polymorphs?

A1: Pigment Yellow 181, chemically known as N-[4-(aminocarbonyl)phenyl]-4-[2-[1-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]diazenyl]-benzamide, exists in several polymorphic forms. The industrially relevant form is the β polymorph. [] Researchers have successfully determined the crystal structures of various polymorphs, including the β phase, using techniques like laboratory X-ray powder diffraction data and Rietveld refinement. [, , ] The β polymorph's crystal structure reveals a planar molecular arrangement with significant hydrogen bonding between molecules. []

Q2: What are the challenges associated with determining the crystal structure of Pigment Yellow 181 and how have researchers overcome them?

A2: Determining the crystal structure of some Pigment Yellow 181 polymorphs, like the θ phase, has proven difficult due to limitations in resolution from laboratory powder diffraction patterns. [] This particular phase was identified as a triclinic dimethylsulfoxide N-methyl-2-pyrrolidone (1:1:1) solvate, further adding complexity. To overcome these challenges, researchers employed a multi-stage approach. This involved simulated annealing, partial Rietveld refinement using dummy atoms to represent solvent molecules, and further simulated annealing. [] Additionally, dispersion-corrected density functional theory (DFT-D) calculations played a crucial role in validating the solved crystal structure. []

Q3: Can you elaborate on the synthesis of Pigment Yellow 181 with a controlled morphology, particularly the microsphere structure?

A4: A novel approach utilizing polymer-induced liquid precursors has enabled the synthesis of Pigment Yellow 181 microspheres composed of nanoplates. [] This method involves conducting the azo coupling reaction, responsible for forming the pigment, in a mixed solvent system of water and isopropanol. The key to achieving the desired microsphere morphology lies in the introduction of a specifically designed copolymer additive. This additive, aminobenzoylaminobenzamide-acetoacetyl-poly(ethylene imine)-block-poly(ethylene glycol) (ABABA-acetoacetyl-PEI-b-PEG), directs the formation of the polymer-induced liquid precursor structures during the reaction. [] This innovative approach highlights the potential of biomineralization principles in creating advanced functional materials with tailored properties. []

Q4: What research has been conducted on Pigment Yellow 181 beyond its structure and morphology?

A4: While much research focuses on its structural properties and morphological control, investigation into Pigment Yellow 181 extends to its broader applications and implications. This includes:

- Structure Determination of Related Pigments: Researchers have used similar techniques like laboratory powder diffraction data and real-space methods to determine the crystal structures of other industrially relevant benzimidazolone pigments. [] This research sheds light on the structure-property relationships within this class of pigments.

- Optimization of Synthesis: Studies have explored optimizing the synthesis of precursors, such as 4-amino-N-(4-carbamoylphenyl)benzamide, for industrial applications, potentially leading to more efficient and cost-effective production of Pigment Yellow 181. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.